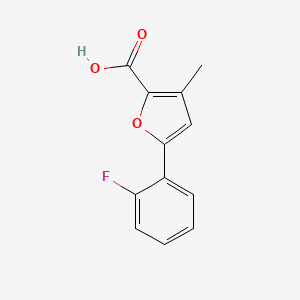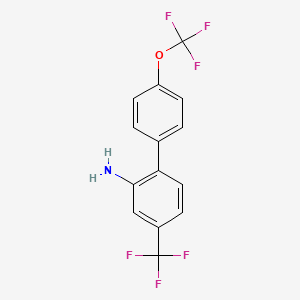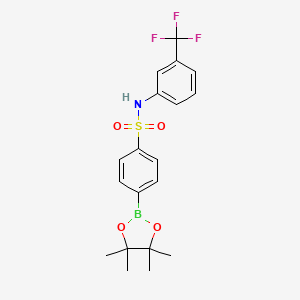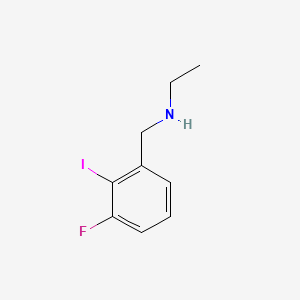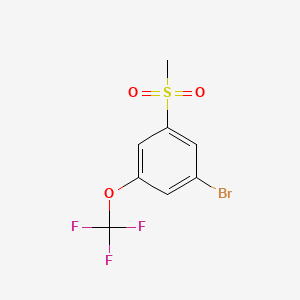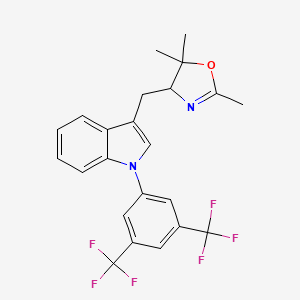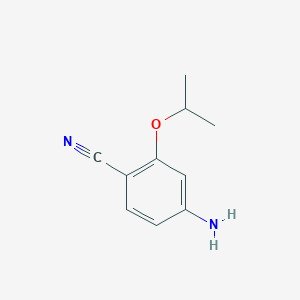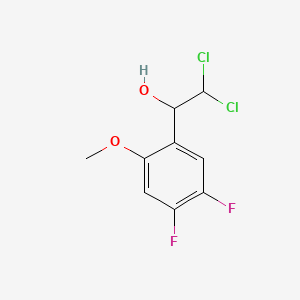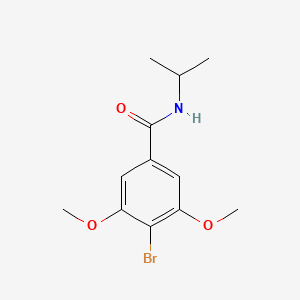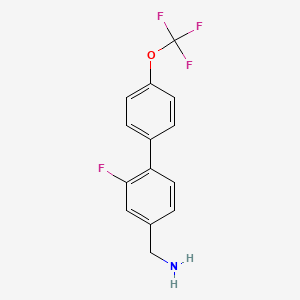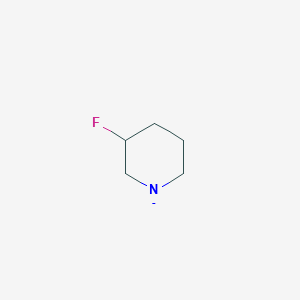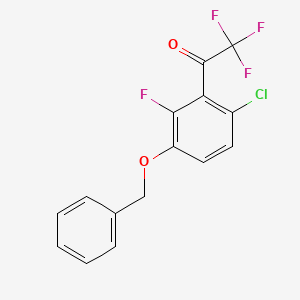
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. Its structure features a trifluoromethyl ketone moiety, which imparts distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Chlorination and fluorination of the aromatic ring.
Trifluoromethylation: Introduction of the trifluoromethyl ketone group.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions often include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Analyse Des Réactions Chimiques
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Hydrolysis: The trifluoromethyl ketone group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique chemical properties make it a candidate for developing advanced materials with specific functionalities.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone include:
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol: A reduced form with an alcohol group.
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoroacetic acid: An oxidized form with a carboxylic acid group.
1-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-2,2,2-trifluoromethane: A derivative with a trifluoromethyl group instead of a ketone.
The uniqueness of this compound lies in its trifluoromethyl ketone moiety, which imparts distinct reactivity and interaction profiles compared to its analogs.
Propriétés
Formule moléculaire |
C15H9ClF4O2 |
|---|---|
Poids moléculaire |
332.67 g/mol |
Nom IUPAC |
1-(6-chloro-2-fluoro-3-phenylmethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H9ClF4O2/c16-10-6-7-11(22-8-9-4-2-1-3-5-9)13(17)12(10)14(21)15(18,19)20/h1-7H,8H2 |
Clé InChI |
BQXOCAZJLXIFBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


